Benzamide, 4-(1,1-dimethylethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
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Overview
Description
4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide is a complex organic compound that features a pyrazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the pyrazolopyridine moiety imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Coupling with benzamide: The final step involves coupling the pyrazolopyridine intermediate with benzamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The pyrazolopyridine core can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide: shares similarities with other pyrazolopyridine derivatives such as:
Uniqueness
The uniqueness of 4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C20H24N4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C20H24N4O/c1-12-11-13(2)21-18-16(12)17(23-24(18)6)22-19(25)14-7-9-15(10-8-14)20(3,4)5/h7-11H,1-6H3,(H,22,23,25) |
InChI Key |
TZKUUHANNQWKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
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